molecular formula C20H18BrNO4 B12214085 (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B12214085
M. Wt: 416.3 g/mol
InChI Key: LXOVRPMQPZTSIE-WQRHYEAKSA-N
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Description

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromobenzylidene and diethylcarbamate groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves multiple steps. One common approach starts with the preparation of 4-bromobenzaldehyde from 4-bromotoluene through a bromination reaction . This intermediate is then subjected to a condensation reaction with a suitable benzofuran derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate

InChI

InChI=1S/C20H18BrNO4/c1-3-22(4-2)20(24)25-15-9-10-16-17(12-15)26-18(19(16)23)11-13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3/b18-11-

InChI Key

LXOVRPMQPZTSIE-WQRHYEAKSA-N

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2

Origin of Product

United States

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